1-(2-Methylphenyl)propan-1-amine;hydrochloride
Description
Key Milestones in Phenethylamine Research
Table 1: Historical Developments in Substituted Phenethylamine Research
While 1-(2-methylphenyl)propan-1-amine hydrochloride itself has not been prominently featured in major studies, its structural kinship to compounds like 2C-B (2,5-dimethoxy-4-bromophenethylamine) underscores the broader investigative trend of modifying aromatic and sidechain groups to modulate receptor affinity. The 2-methylphenyl substitution in this compound likely emerged from efforts to balance lipophilicity and steric effects, optimizing blood-brain barrier penetration without the stimulant properties associated with alpha-methyl groups.
Properties
IUPAC Name |
1-(2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFSFSDKCOAXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitro Compounds
One common method involves the reduction of corresponding nitro compounds. This process typically uses reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon or platinum oxide. The reaction is carried out in a solvent like ethanol or methanol under pressure.
Alkylation of Aniline Derivatives
Another method involves the alkylation of aniline derivatives. This can be achieved by reacting aniline with a suitable alkyl halide in the presence of a base. The resulting compound can then be reduced to form the desired amine.
Synthesis via Carbamic Acid Derivatives
A less common method might involve the use of carbamic acid derivatives, similar to the synthesis of other amines, where carbamic acid esters are converted into amines under catalytic conditions.
Analytical Characterization
For the analytical characterization of this compound, several spectroscopic techniques are employed:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to determine the structure by identifying specific proton and carbon signals.
- Fourier-Transform Infrared (FTIR) Spectroscopy : This technique helps identify functional groups such as the amine hydrochloride and aromatic rings.
- Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound.
Research Findings
Research on this compound is limited, but it is known to be used as an intermediate in various chemical syntheses. Its reactivity and stability make it a useful compound in organic chemistry.
Data Table
| Property | Description |
|---|---|
| Molecular Formula | C10H16ClN |
| Molecular Weight | 185.7 g/mol |
| IUPAC Name | This compound |
| Solubility | Generally soluble in water and organic solvents |
| Storage Conditions | Store at 2–8°C in anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-(2-Methylphenyl)propan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. It may also inhibit or activate enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The table below compares 1-(2-methylphenyl)propan-1-amine hydrochloride with key analogues, highlighting differences in substituents, molecular properties, and pharmacological notes:
Key Findings from Comparative Analysis
Aromatic Substitution Effects
- Halogenated Derivatives : Chlorine () and fluorine () substituents increase molecular weight and polarity, which may alter metabolic stability. For example, 1-(3-chlorophenyl)propan-1-amine HCl has a higher molecular weight (216.10 g/mol) due to the chlorine atom .
Chain Length and Branching
- Propanamine vs. Ethanamine : Compounds like 2C-D (2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine HCl) in have shorter ethylamine chains, which may limit CNS activity compared to propanamine derivatives .
Chirality and Stereochemistry
- The (1R)-1-(2-naphthyl)propan-1-amine HCl () demonstrates how chiral centers influence biological activity, though the target compound’s stereochemical configuration remains unspecified in available data .
Pharmacological Implications
- Stimulant vs. Psychedelic Activity : Unlike the target compound (a stimulant), phenethylamine derivatives like 2C-D and 2C-P () exhibit psychedelic effects due to serotonin receptor interactions .
- SSRI Analog Potential: Fluorinated derivatives (e.g., ) share structural similarities with SSRIs like fluoxetine (), though direct evidence for this activity is lacking .
Biological Activity
1-(2-Methylphenyl)propan-1-amine;hydrochloride, commonly known as 2-methylamino-1-(4-methylphenyl)propan-1-one hydrochloride or mephedrone , is a synthetic compound that belongs to the class of substituted amphetamines. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
The compound's chemical formula is , with a molecular weight of approximately 211.73 g/mol. Its structure features a phenyl ring substituted with a methyl group, contributing to its psychoactive properties.
Mephedrone primarily acts as a monoamine transporter inhibitor , affecting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has been shown to inhibit:
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
- Serotonin Transporter (SERT)
These actions result in increased levels of these neurotransmitters in the synaptic cleft, leading to stimulant effects similar to those of amphetamines and MDMA .
Binding Affinity
Research indicates that mephedrone exhibits significant binding affinity for various receptors and transporters:
| Receptor/Transporter | Binding Affinity |
|---|---|
| Dopamine D2 | High |
| Norepinephrine Transporter (NET) | Moderate |
| Serotonin Transporter (SERT) | Moderate |
| Vesicular Monoamine Transporter (VMAT2) | Moderate |
This profile suggests that mephedrone can induce psychoactive effects by modulating dopaminergic and serotonergic systems.
Neurochemical Effects
Mephedrone's impact on neurotransmitter systems has been extensively studied. In vivo microdialysis studies have shown that mephedrone administration leads to increased release of dopamine and serotonin in the rat brain, correlating with its stimulant effects observed in behavioral assays .
Toxicity and Safety Profile
The Ames test indicates that mephedrone is not mutagenic, suggesting a relatively low potential for carcinogenicity . However, its use has been associated with adverse effects such as anxiety, agitation, and cardiovascular complications. Long-term effects remain under investigation.
Clinical Observations
Several studies have documented the recreational use of mephedrone, noting its popularity among users seeking stimulant effects. Reports indicate that users experience heightened mood, increased energy, and enhanced sociability. However, there are also significant reports of negative side effects including paranoia and hallucinations.
In Vitro Studies
In vitro studies have demonstrated mephedrone's antibacterial properties against various strains of bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
These findings suggest potential therapeutic applications beyond its psychoactive properties .
Q & A
Q. What are the standard synthetic routes for 1-(2-Methylphenyl)propan-1-amine hydrochloride, and how are reaction conditions optimized?
The compound is typically synthesized via reductive amination of 2-methylphenylpropan-1-one using sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran). Alternatively, catalytic hydrogenation with Pd/C under H₂ gas provides higher yields for industrial-scale production . Optimization involves pH control (6–8), temperature (25–50°C), and inert atmospheres to minimize side reactions. Purification via recrystallization (ethanol/water) or chromatography ensures >95% purity .
Q. How is 1-(2-Methylphenyl)propan-1-amine hydrochloride characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–2.1 ppm) .
- Mass Spectrometry (MS): ESI-MS confirms molecular weight ([M+H]+ ≈ 184.7 g/mol) and fragmentation patterns .
- X-ray Crystallography: SHELXL refinement (via programs like Olex2) resolves stereochemistry and hydrogen bonding in the hydrochloride salt .
- HPLC: Reverse-phase methods (C18 column, acetonitrile/water mobile phase) quantify purity and detect impurities .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of 1-(2-Methylphenyl)propan-1-amine hydrochloride?
The (R)-enantiomer exhibits higher selectivity for monoamine transporters (e.g., serotonin and norepinephrine reuptake inhibition) compared to the (S)-enantiomer , as shown in radioligand binding assays (Ki values differ by 10–100×). Chiral resolution via chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution is critical for pharmacological studies .
Q. What analytical methods resolve contradictions in receptor-binding data across studies?
Discrepancies in IC50 values for dopamine receptor binding may arise from:
- Assay Conditions: Buffer pH (7.4 vs. 6.8) alters protonation states of amine groups.
- Receptor Subtypes: Use radiolabeled ligands (e.g., [³H]SCH-23390 for D₁ receptors) to isolate specific interactions .
- Data Normalization: Correct for batch-to-batch variability in compound purity using LC-MS .
Q. What strategies mitigate batch variability in synthetic yields and impurity profiles?
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress (e.g., ketone-to-amine conversion) .
- Design of Experiments (DoE): Multivariate analysis optimizes parameters (temperature, solvent ratio, catalyst loading) to reduce byproducts like N-alkylated derivatives .
- Stability Studies: Accelerated degradation tests (40°C/75% RH) identify hygroscopicity-driven impurities .
Q. How does 1-(2-Methylphenyl)propan-1-amine hydrochloride interact with lipid bilayers in cellular uptake studies?
Molecular dynamics simulations reveal that the hydrophobic 2-methylphenyl group enhances membrane permeability (logP ≈ 2.1), while the protonated amine facilitates endocytosis. Fluorescence polarization assays with labeled liposomes quantify partitioning coefficients (Kp = 0.8–1.2) .
Methodological Considerations
Q. What computational tools predict the pharmacokinetic properties of derivatives?
- ADMET Prediction: SwissADME estimates bioavailability (%F = 60–70), blood-brain barrier penetration (BBB+), and CYP450 inhibition .
- Docking Studies: AutoDock Vina models interactions with serotonin transporter (SERT) active sites (binding energy ≈ −8.5 kcal/mol) .
Q. How are crystallographic data for the hydrochloride salt validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
